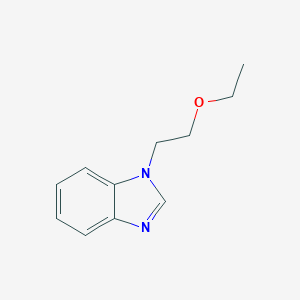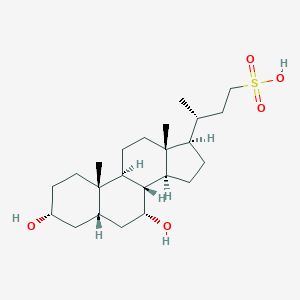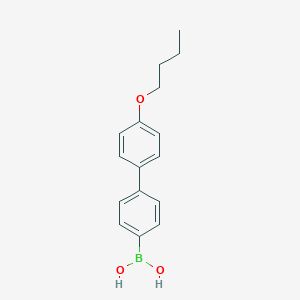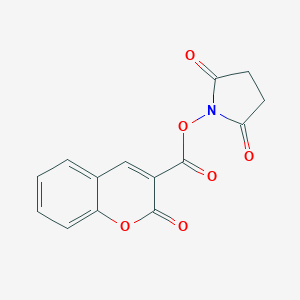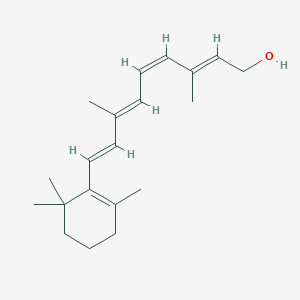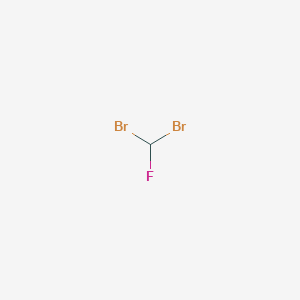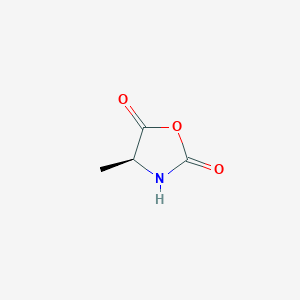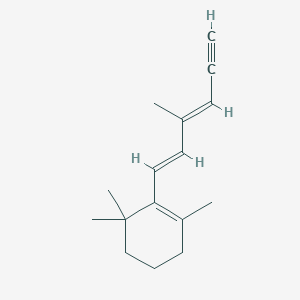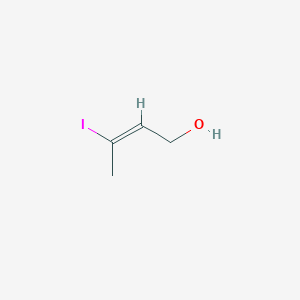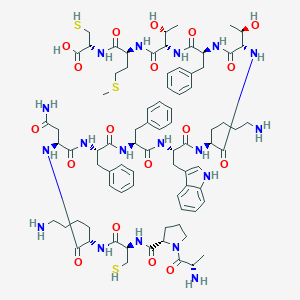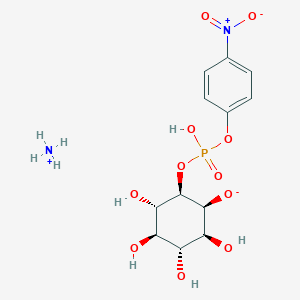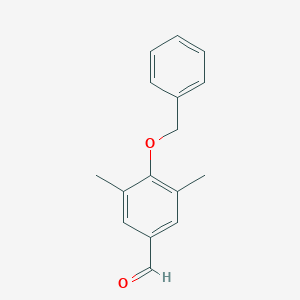
1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-Pentamethylphenyl)Ethyl]Benzene, has a linear formula of C24H34 . It has a molecular weight of 322.539 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The organonickel σ-complex 2,3,4,5,6-pentamethylphenyl-nickel(II)-bromide-2,2′-bipyridine is synthesized electrochemically . This is the first example from a series of [NiBr(Aryl)(bpy)] complexes containing a meta-substituted aromatic moiety .Molecular Structure Analysis
The molecular structure of this compound is C24H34 . It is a complex organic compound with multiple aromatic rings and a significant number of methyl groups .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 634.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 90.4±0.8 kJ/mol, a flash point of 345.9±24.2 °C, and an index of refraction of 1.577 . The molar refractivity is 176.6±0.3 cm3 .Aplicaciones Científicas De Investigación
Countercurrent Separation of Phenylethanoid Glycosides
Phenylethanoid glycosides and iridoids, known for their biological activities, pose challenges in purification due to their strong adsorption on solid supports. Countercurrent separation (CCS) offers an alternative, avoiding the use of large amounts of organic solvents and facilitating the purification of these compounds, which could be structurally related to 1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one due to their complex phenyl groups (Luca et al., 2019).
Coordination Compounds and MLCT Excited States
Cuprous bis-phenanthroline compounds, which share structural similarities with the subject compound due to their aromatic phenyl groups, demonstrate metal-to-ligand charge transfer (MLCT) excited states. Such compounds are studied for their potential in photophysics and photochemistry, indicating a broader scope for investigating the electronic properties of related compounds (Scaltrito et al., 2000).
Polymer Degradation by Phosphonic and Phosphoric Acids
Research into the degradation of polymers such as polyurethanes, polycarbonates, and polyamides by esters of H-phosphonic and phosphoric acids shows the potential for these processes in recycling and repurposing materials. The study provides insights into the applications of chemical degradation pathways for environmental sustainability (Mitova et al., 2013).
Thioureas in Coordination Chemistry
Thioureas bearing acyl or aroyl groups have found extensive applications as ligands in coordination chemistry, showcasing the versatility of nitrogen-containing compounds in forming complex structures. This review highlights the importance of structural and electronic variations in developing functional materials and drugs (Saeed et al., 2014).
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
The use of benzene-1,3,5-tricarboxamide (BTA) as a versatile ordering moiety underscores the potential of aromatic compounds in nanotechnology, polymer processing, and biomedical applications. The review demonstrates the adaptability of BTAs in creating structured materials through supramolecular self-assembly (Cantekin et al., 2012).
Propiedades
IUPAC Name |
1-(2,3,4,5,6-pentamethylphenyl)-2-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-12-13(2)15(4)19(16(5)14(12)3)18(20)11-17-9-7-6-8-10-17/h6-10H,11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSAHKOFVAHZDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)CC2=CC=CC=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380232 |
Source


|
| Record name | 1-(Pentamethylphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,4,5,6-Pentamethylphenyl)-2-phenylethan-1-one | |
CAS RN |
147834-57-9 |
Source


|
| Record name | 1-(Pentamethylphenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

